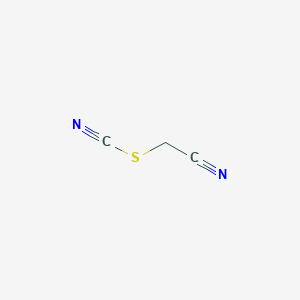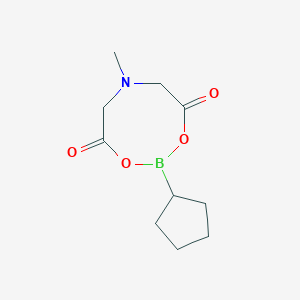
2-Bromo-4-methyl-1-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Bromo-4-methyl-1-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C8H6BrF3 . It is used in various chemical reactions and has a molecular weight of 239.03 .
Molecular Structure Analysis
The molecular structure of “2-Bromo-4-methyl-1-(trifluoromethyl)benzene” can be represented as a benzene ring with bromo, methyl, and trifluoromethyl substituents .Physical And Chemical Properties Analysis
“2-Bromo-4-methyl-1-(trifluoromethyl)benzene” is a compound that can exist in liquid, solid, or semi-solid form . It has a molecular weight of 239.03 .Wissenschaftliche Forschungsanwendungen
Organometallic Synthesis
One of the key applications of 2-Bromo-4-methyl-1-(trifluoromethyl)benzene is in organometallic synthesis. The compound is utilized as a starting material for generating organometallic intermediates. For instance, 1-Bromo-3,5-bis(trifluoromethyl)benzene, a closely related compound, has been used to prepare synthetically useful reactions via organometallic intermediates such as phenylmagnesium, phenyllithium, and phenylcopper compounds (Porwisiak & Schlosser, 1996).
Aryne Chemistry
A significant application area is aryne chemistry, where derivatives of 2-Bromo-4-methyl-1-(trifluoromethyl)benzene are involved in generating reactive intermediates for the synthesis of naphthalenes and other polycyclic aromatic compounds. The aryne route provides a method for constructing complex aromatic systems, demonstrated by the generation and trapping of aryne intermediates to produce naphthalenes with functional groups like trifluoromethoxy (Schlosser & Castagnetti, 2001).
Modification and Functionalization
The compound’s utility extends to its modification and functionalization for creating new chemical entities. Reagent-modulated site selectivity studies have shown that chloro(trifluoromethyl)benzenes and bromo(trifluoromethyl)benzenes can undergo deprotonation adjacent to the halogen substituent, indicating the compound's potential for regioselective transformations (Mongin, Desponds, & Schlosser, 1996).
Steric and Electronic Effects
Research has also delved into understanding the steric and electronic effects of substituents on aromatic compounds, including those similar to 2-Bromo-4-methyl-1-(trifluoromethyl)benzene. Studies on crowded benzene derivatives have contributed to knowledge on conformational preferences and reactivity patterns, essential for designing molecules with specific properties (Okazaki, Unno, Inamoto, & Yamamoto, 1989).
Molecular Interactions and Structures
Additionally, investigations into the X-ray structures of bromo- and bromomethyl-substituted benzenes have offered insights into molecular interactions and packing motifs in solid states, which are vital for materials science and crystal engineering (Jones, Kuś, & Dix, 2012).
Safety And Hazards
“2-Bromo-4-methyl-1-(trifluoromethyl)benzene” is a chemical that requires careful handling. It is recommended to avoid breathing its dust, fume, gas, mist, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment, including chemical impermeable gloves, is advised .
Eigenschaften
IUPAC Name |
2-bromo-4-methyl-1-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3/c1-5-2-3-6(7(9)4-5)8(10,11)12/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHMYYRIQKCMIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625246 |
Source


|
| Record name | 2-Bromo-4-methyl-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-methyl-1-(trifluoromethyl)benzene | |
CAS RN |
121793-12-2 |
Source


|
| Record name | 2-Bromo-4-methyl-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Tricyclo[2.2.1.02,6]heptanone, 5-[(acetyloxy)Methyl]-(9CI)](/img/structure/B168601.png)